4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol
Overview
Description
4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . It is a chlorinated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of a chlorine atom at the 4th position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the chlorination of 5,6,7,8-tetrahydronaphthalen-1-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5,6,7,8-tetrahydronaphthalen-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: 5,6,7,8-Tetrahydronaphthalen-1-ol.
Substitution: 4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of a chlorine atom, altering its chemical properties and reactivity.
4-Chloro-1-naphthol: Similar in structure but lacks the tetrahydro configuration, affecting its physical and chemical properties.
Uniqueness
4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQUFSQRQYYYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603505 | |
Record name | 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52780-69-5 | |
Record name | 4-Chloro-5,6,7,8-tetrahydro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52780-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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